5-Chloro-8-hydroxyquinolineGlucuronide
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Overview
Description
Preparation Methods
The preparation of 5-Chloro-8-hydroxyquinolineGlucuronide involves several steps. One common method includes the chloridization of 8-hydroxyquinoline, followed by extraction, neutralization, washing with water, and separation . Industrial production methods often involve solvent-assisted co-grinding, where mixtures of 8-hydroxyquinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline are ground together with ethanol to form slurries .
Chemical Reactions Analysis
5-Chloro-8-hydroxyquinolineGlucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Chloro-8-hydroxyquinolineGlucuronide has a wide range of scientific research applications. It is used in the study of microbial infections, cancer treatment, and neurodegenerative disorders . Additionally, it serves as a fluorescent chemo sensor for metal ions and as an electron carrier in organic light-emitting diodes . Its potential as a drug metabolite makes it a valuable compound in pharmacological research .
Mechanism of Action
The mechanism of action of 5-Chloro-8-hydroxyquinolineGlucuronide involves its interaction with molecular targets and pathways within biological systems. It is known to bind to protein molecules, potentially leading to adverse drug reactions . The compound’s effects are mediated through its ability to reduce the intracellular production of certain proteins and the yield of infectious virions .
Comparison with Similar Compounds
5-Chloro-8-hydroxyquinolineGlucuronide is unique compared to other similar compounds such as 8-hydroxyquinoline and its derivatives. While 8-hydroxyquinoline is known for its antimicrobial and anticancer properties, the addition of the glucuronide group in this compound enhances its solubility and bioavailability . Other similar compounds include 5-chloro-7-iodo-8-hydroxyquinoline and 2-(dimethylamino)methyl-5,7-dichloro-8-hydroxyquinoline, which have been studied for their in vivo properties .
Properties
Molecular Formula |
C15H14ClNO7 |
---|---|
Molecular Weight |
355.72 g/mol |
IUPAC Name |
6-(5-chloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClNO7/c16-7-3-4-8(9-6(7)2-1-5-17-9)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-5,10-13,15,18-20H,(H,21,22) |
InChI Key |
PAGDKVCRDHCKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl |
Origin of Product |
United States |
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